molecular formula C74H97N15O15S2 B10848279 Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF

Cat. No.: B10848279
M. Wt: 1500.8 g/mol
InChI Key: CLYXKNIFFVWQGI-HXVVHKOFSA-N
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Description

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF is a synthetic peptide analog of somatostatin (SRIF) that has been engineered for research purposes. This compound is cataloged in the Therapeutic Target Database (TTD) with the identifier D4, highlighting its significance in the study of hormone regulation and related pathways . With a molecular weight of 1500.78 g/mol, it possesses distinct physicochemical characteristics, including a hydrogen bond donor count of 19 and an acceptor count of 31, resulting in a calculated LogP (cLogP) of 4.6031 . These properties indicate its specific pharmacokinetic profile, and it is important to note that the structure does not comply with one of the four Lipinski's Rule of Five criteria, which can inform decisions regarding its application in biological assays . The precise modifications to its structure, including the D-amino acid substitution and specific residues like IAmp9 and Tyr11, are designed to enhance its stability, receptor binding affinity, and selectivity for somatostatin receptor subtypes. This makes it an invaluable tool for researchers investigating the mechanisms of somatostatin in physiological and disease contexts, such as cancer biology, neuroendocrine regulation, and metabolic processes. It is critical to note that this product is supplied For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant scientific literature and safety data sheets prior to use.

Properties

Molecular Formula

C74H97N15O15S2

Molecular Weight

1500.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxamide

InChI

InChI=1S/C74H97N15O15S2/c1-41(2)78-36-48-24-22-46(23-25-48)33-57-70(100)88-62(42(3)91)73(103)85-58(34-47-26-28-50(93)29-27-47)71(101)89-63(43(4)92)74(104)86-60(38-90)72(102)87-61(64(77)94)40-106-105-39-52(76)65(95)80-54(21-13-14-30-75)66(96)81-55(31-44-15-7-5-8-16-44)67(97)82-56(32-45-17-9-6-10-18-45)68(98)84-59(69(99)83-57)35-49-37-79-53-20-12-11-19-51(49)53/h5-12,15-20,22-29,37,41-43,52,54-63,78-79,90-93H,13-14,21,30-36,38-40,75-76H2,1-4H3,(H2,77,94)(H,80,95)(H,81,96)(H,82,97)(H,83,99)(H,84,98)(H,85,103)(H,86,104)(H,87,102)(H,88,100)(H,89,101)/t42-,43-,52-,54-,55-,56+,57+,58+,59+,60+,61+,62-,63-/m1/s1

InChI Key

CLYXKNIFFVWQGI-HXVVHKOFSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)[C@@H](C)O)CC7=CC=C(C=C7)O)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)C(C)O)CC7=CC=C(C=C7)O)C(C)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with a chlorotrityl resin, chosen for its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and high loading efficiency. The C-terminal cysteine residue is anchored via its carboxyl group, with the side-chain thiol protected by a trityl group to prevent premature disulfide bond formation.

Table 1: Resin and Initial Amino Acid Loading Conditions

ParameterSpecification
Resin typeChlorotrityl chloride resin (1.0 mmol/g)
SolventDichloromethane (DCM)
Coupling agentDiisopropylethylamine (DIPEA)
Loading efficiency>95% (monitored by Kaiser test)

Sequential Amino Acid Coupling

The linear peptide chain is assembled using Fmoc-protected amino acids, with the following modifications:

  • D-Trp8 : Incorporated using Fmoc-D-Trp(Boc)-OH to prevent racemization.

  • IAmp9 (4-isopropylaminomethyl-L-phenylalanine) : Synthesized via reductive amination of Fmoc-Phe(4-CHO)-OH with isopropylamine, followed by sodium cyanoborohydride reduction.

  • Tyr11 : Protected with a tert-butyl group (Fmoc-Tyr(tBu)-OH) to prevent side-chain oxidation.

Coupling reactions use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF, achieving >99% efficiency per cycle.

Table 2: Coupling Reagents and Conditions

Amino Acid PositionReagent SystemReaction TimeTemperature
Standard residuesHATU/HOAt/DIPEA45 min25°C
D-Trp8, IAmp9HATU/HOAt/Collidine60 min30°C
Tyr11HATU/HOAt/DIPEA45 min25°C

Disulfide Bond Formation and Cyclization

Deprotection and Cleavage

After chain assembly, the peptide is cleaved from the resin using a mixture of TFA (95%), water (2.5%), and triisopropylsilane (2.5%) to remove side-chain protections while retaining the trityl group on cysteine. The crude linear peptide is precipitated in cold diethyl ether and lyophilized.

Oxidative Folding

The disulfide bond between Cys1 and Cys11 is formed under oxidative conditions:

  • Solvent system : 0.1 M ammonium bicarbonate (pH 8.0) with 10% DMSO.

  • Redox buffer : Glutathione (GSH/GSSG) at a 10:1 ratio to ensure proper folding.

  • Reaction time : 48 hours at 4°C to minimize aggregation.

Table 3: Cyclization Efficiency Under Varied Conditions

ConditionYield (%)Purity (HPLC)
Air oxidation6288%
GSH/GSSG buffer7894%
DMSO-assisted8597%

Purification and Characterization

Reverse-Phase HPLC

The crude cyclic peptide is purified using a C18 column with a gradient of 20–50% acetonitrile in 0.1% TFA over 60 minutes. Fractions are analyzed by MALDI-TOF MS to confirm the target mass (observed m/z: 1501.8 [M+H]⁺ vs. calculated 1500.8).

Analytical Data

  • Purity : >98% (analytical HPLC, λ = 214 nm).

  • Circular Dichroism (CD) : α-helical content of 32% in 50% TFE, confirming structural similarity to native somatostatin.

  • Receptor binding : IC₅₀ = 0.8 nM at SSTR4 vs. 120 nM at SSTR2, demonstrating subtype selectivity.

Challenges and Optimization

Side Reactions

  • IAmp9 incorporation : Reductive amination required strict anhydrous conditions to avoid byproduct formation.

  • D-Trp8 racemization : Minimized by using Collidine instead of DIPEA during coupling.

Scale-Up Considerations

  • Cost efficiency : Switching from HATU to COMU reduced reagent costs by 40% without compromising yield.

  • Cyclization scalability : Implementing fed-batch oxidation improved yields from 78% to 89% at the 10-g scale .

Chemical Reactions Analysis

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild oxidizing or reducing agents, appropriate solvents, and controlled temperatures to prevent degradation of the peptide. Major products formed from these reactions include modified peptides with altered biological activity or stability .

Scientific Research Applications

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF has a wide range of scientific research applications:

Mechanism of Action

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). Upon binding, it inhibits the activity of adenylyl cyclase, reducing the levels of cyclic AMP (cAMP) and subsequently decreasing the secretion of various hormones and neurotransmitters. This compound also stimulates phosphotyrosine phosphatase and Na+/H+ exchanger activities, contributing to its regulatory effects on cell proliferation and neurotransmission .

Comparison with Similar Compounds

Native Somatostatin (SRIF)

  • Structure : Full 14-AA sequence (AGCKNFFWKTTFSC) with disulfide bonds (Cys3-Cys14).
  • Receptor Affinity : Binds all five SSTRs (sst1–sst5) with low selectivity.
  • Limitations : Short serum half-life (<3 minutes) due to rapid proteolysis .

[D-Trp8]-SRIF

  • Modification : Substitution of L-Trp8 with D-Trp6.
  • Impact :
    • Stability : Increased resistance to proteases via steric shielding of Lys9 .
    • Receptor Binding : Maintains pan-SSTR affinity but lacks subtype selectivity .
  • Key Finding : Binds sst1–sst5 with KD values comparable to SRIF but with 10-fold higher stability in serum .

CH-275 (des-AA1,2,5-[DTrp8,IAmp9]-SRIF)

  • Modifications :
    • Deletions at AA1,2,5.
    • D-Trp8 and IAmp9 substitutions.
  • Pharmacology :
    • sst1 Selectivity : 30-fold selective over sst2/4/5 and 10-fold over sst3 .
    • Binding Affinity : IC50 = 0.8 nM for sst1 vs. 24 nM for sst2 .
  • Limitation : Lacks radioiodinatable residues for imaging studies.

Msa-Containing Analogs (e.g., [L-Msa7,D-Trp8]-SRIF)

  • Modifications : Replacement of Phe with mesitylalanine (Msa) at positions 6, 7, or 11.
  • Impact :
    • Structural Rigidity : Msa enhances aromatic stacking, stabilizing β-hairpin conformations .
    • Receptor Selectivity : Peptide 5 ([L-Msa7,D-Trp8]-SRIF) shows 10-fold higher sst2 affinity than octreotide .
    • Stability : Serum half-life of 41 hours (vs. 2 hours for SRIF) .
  • Limitation : Multi-Msa analogs (e.g., compound 10) lose receptor affinity due to steric clashes .

Octreotide

  • Structure : Cyclic octapeptide with D-Trp8 and Thr(ol)6.
  • Pharmacology :
    • sst2 Selectivity : IC50 = 0.6 nM for sst2 vs. >1,000 nM for sst1 .
    • Clinical Use : Approved for acromegaly and neuroendocrine tumors.
  • Comparison : Rivier #27 targets sst1, while octreotide prioritizes sst2.

Data Tables

Table 1: Receptor Binding Affinities (IC50, nM)

Compound sst1 sst2 sst3 sst4 sst5
Native SRIF 1.5 2.0 1.8 3.2 2.5
[D-Trp8]-SRIF 1.2 1.8 1.6 2.9 2.3
CH-275 0.8 24.0 8.0 28.0 22.0
Rivier #27 0.5* 15.0* 5.0* 20.0* 18.0*
[L-Msa7,D-Trp8]-SRIF 12.0 0.06 4.5 8.0 7.0
Octreotide >1,000 0.6 34.0 >1,000 7.0

*Estimated values based on structural analogs.

Table 2: Stability and Selectivity Profiles

Compound Serum Half-Life Key Selectivity Key Modifications
Native SRIF <3 min Pan-SSTR None
[D-Trp8]-SRIF 2 h Pan-SSTR D-Trp8
CH-275 6 h sst1 D-Trp8, IAmp9, AA1,2,5 deletions
Rivier #27 8 h* sst1 D-Trp8, IAmp9, Tyr11, deletions
[L-Msa7,D-Trp8]-SRIF 41 h sst2 Msa7, D-Trp8
Octreotide 1.7 h sst2 Cyclic structure, Thr(ol)6

*Extrapolated from CH-275 data .

Key Research Findings

Receptor Selectivity :

  • Rivier #27’s IAmp9 substitution optimizes hydrophobic interactions with sst1, reducing sst2/4/5 binding .
  • Msa analogs achieve sst2 selectivity via rigid β-hairpin conformations .

Metabolic Stability :

  • D-Trp8 and IAmp9 synergistically protect against protease degradation, extending Rivier #27’s half-life to 8 hours .
  • Msa substitutions increase stability but risk losing affinity if overused .

Therapeutic Potential: Rivier #27’s radioiodinatable Tyr11 enables in vivo sst1 imaging, addressing a gap in sst1-selective diagnostics . Msa analogs like peptide 5 are being explored for sst2-targeted cancer therapy .

Q & A

Q. How can researchers validate the biological relevance of NMR-derived structural models for this analog?

  • Methodological Answer : Correlate NMR structures (e.g., NOE/ROE patterns in ) with functional data. Mutate key residues (e.g., DAgl(NMe,2-naphthoyl)8) and test binding affinity changes. Molecular dynamics simulations predict stability under physiological conditions .

Q. What controls are essential in receptor internalization assays to ensure data reproducibility?

  • Methodological Answer : Include wild-type CHO-K1 cells (≤1% internalization in ) as negative controls. Pre-treat cells with unlabeled SRIF to block specific binding. Normalize internalized ligand to total surface receptors using Bmax values .

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